![molecular formula C21H40N2O5 B15124729 (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is a chemical compound used in various scientific research and industrial applications. It is a derivative of L-homoserine, an amino acid, and is often used in peptide synthesis due to its stability and reactivity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a dicyclohexylammonium (DCHA) salt, which enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt typically involves the protection of the amino group of L-homoserine with a Boc group. This is followed by the formation of the DCHA salt. The general steps are as follows:
Protection of the Amino Group: L-homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form N-Boc-L-homoserine.
Formation of the DCHA Salt: The N-Boc-L-homoserine is then reacted with dicyclohexylamine in an appropriate solvent to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-homoserine are protected with Boc groups using automated reactors.
Purification: The resulting N-Boc-L-homoserine is purified using crystallization or chromatography techniques.
Salt Formation: The purified N-Boc-L-homoserine is then converted to the DCHA salt in large reactors, followed by further purification and drying.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield free L-homoserine.
Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting group, yielding L-homoserine.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reagents: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used in peptide coupling reactions.
Major Products
The major products formed from these reactions include free L-homoserine and various peptide derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates.
Wirkmechanismus
The mechanism of action of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The DCHA salt enhances the solubility and stability of the compound, making it easier to handle and use in various reactions. The compound interacts with other amino acids and coupling reagents to form peptide bonds, contributing to the synthesis of peptides and proteins.
Vergleich Mit ähnlichen Verbindungen
(S)-N-Boc-L-homoserine Dicyclohexylammonium Salt can be compared with other similar compounds such as:
N-Boc-L-alanine Dicyclohexylammonium Salt: Similar in structure but derived from alanine instead of homoserine.
N-Boc-L-serine Dicyclohexylammonium Salt: Similar in structure but derived from serine.
N-Boc-L-threonine Dicyclohexylammonium Salt: Similar in structure but derived from threonine.
The uniqueness of (S)-N-Boc-L-homoserine Dicyclohexylammonium Salt lies in its specific structure and reactivity, making it particularly useful in the synthesis of peptides that require the presence of a homoserine residue.
Eigenschaften
Molekularformel |
C21H40N2O5 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
N-cyclohexylcyclohexanamine;4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h11-13H,1-10H2;6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) |
InChI-Schlüssel |
LIXHXJSPZIZVJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


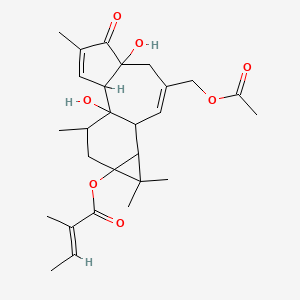
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carbaldehyde](/img/structure/B15124658.png)

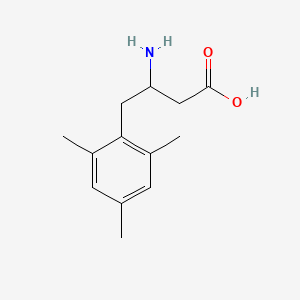
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid](/img/structure/B15124677.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
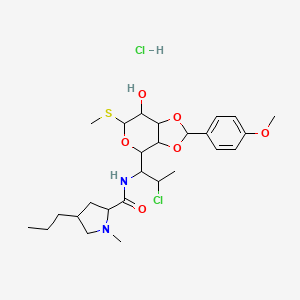
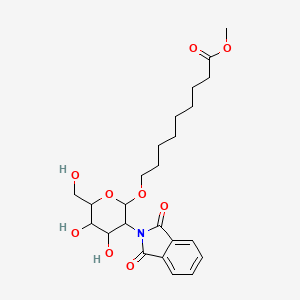
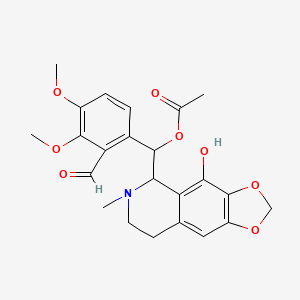
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
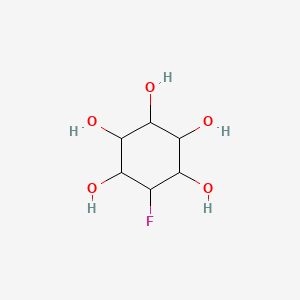

![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
